
11-(Triethoxysilyl)undecyl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Triethoxysilyl)undecyl bromoacetate is a chemical compound that belongs to the class of organosilanes It is characterized by the presence of a triethoxysilyl group attached to an undecyl chain, which is further linked to a bromoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Triethoxysilyl)undecyl bromoacetate typically involves a multi-step process. One common method starts with the reaction of 11-bromoundecanoic acid with triethoxysilane in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity reagents and precise control of temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
11-(Triethoxysilyl)undecyl bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silane-based coatings and materials.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Platinum or palladium catalysts are often employed in the initial synthesis steps.
Solvents: Organic solvents such as toluene or dichloromethane are typically used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted derivatives where the bromoacetate group is replaced by other functional groups, as well as siloxane-based materials formed through hydrolysis and condensation reactions.
Wissenschaftliche Forschungsanwendungen
11-(Triethoxysilyl)undecyl bromoacetate has a wide range of applications in scientific research:
Surface Modification: It is used to modify the surface properties of materials, enhancing their hydrophobicity, adhesion, and compatibility with other substances.
Material Science: The compound is employed in the synthesis of advanced materials, including nanocomposites and hybrid organic-inorganic materials.
Organic Synthesis:
Biomedical Applications: Research has explored its potential in drug delivery systems and as a component in bioactive coatings for medical devices.
Wirkmechanismus
The mechanism of action of 11-(Triethoxysilyl)undecyl bromoacetate involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds These reactions enable the compound to form stable coatings and materials with enhanced properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-(Triethoxysilyl)undecyl methanimine: This compound has a similar structure but contains a methanimine group instead of a bromoacetate group.
11-(Triethoxysilyl)undecanoic acid: This compound features a carboxylic acid group instead of a bromoacetate group.
Uniqueness
11-(Triethoxysilyl)undecyl bromoacetate is unique due to the presence of both a triethoxysilyl group and a bromoacetate group, which confer distinct reactivity and functionality. The combination of these groups allows for versatile applications in surface modification, material science, and organic synthesis, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
663171-34-4 |
|---|---|
Molekularformel |
C19H39BrO5Si |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
11-triethoxysilylundecyl 2-bromoacetate |
InChI |
InChI=1S/C19H39BrO5Si/c1-4-23-26(24-5-2,25-6-3)17-15-13-11-9-7-8-10-12-14-16-22-19(21)18-20/h4-18H2,1-3H3 |
InChI-Schlüssel |
ZFQKMQLSYIBPPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCCCCCCCCOC(=O)CBr)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)

![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)

![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
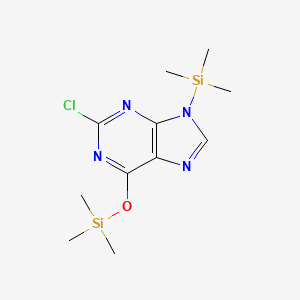
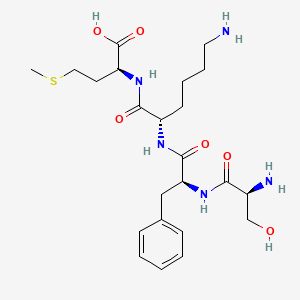
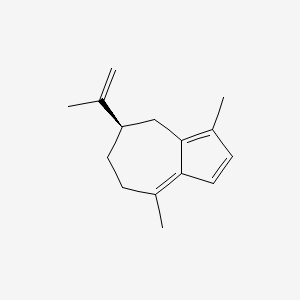
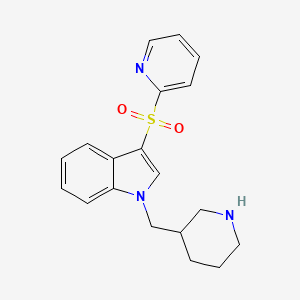
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
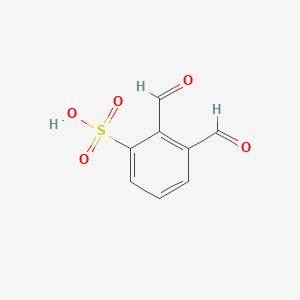
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
